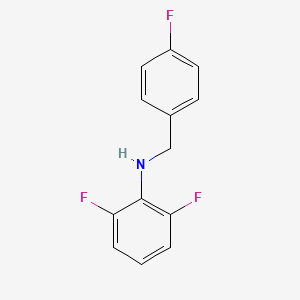

2,6-Difluoro-N-(4-fluorobenzyl)aniline

Description

2,6-Difluoro-N-(4-fluorobenzyl)aniline (CAS: 1040067-71-7; 1040312-42-2) is a fluorinated aromatic amine featuring a 2,6-difluoroaniline core substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₃H₁₀F₃N, with an average mass of 249.22 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing HIV integrase inhibitors and antimicrobial agents, due to its ability to modulate electronic and steric properties in target binding .

Properties

IUPAC Name |

2,6-difluoro-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-10-6-4-9(5-7-10)8-17-13-11(15)2-1-3-12(13)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXKHNWKYMKLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NCC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,6-difluoroaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2,6-Difluoro-N-(4-fluorobenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Difluoro-N-(4-fluorobenzyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Fluorobenzyl Substituents

2,6-Difluoro-N-(3-fluorobenzyl)aniline

- Structure : Differs in the fluorobenzyl group’s position (3-F instead of 4-F).

- Impact : The 3-F substitution reduces steric compatibility with hydrophobic pockets in enzyme active sites, as seen in HIV integrase inhibition studies. For example, compound 13l (4-fluorobenzyl derivative) showed lower potency than raltegravir due to shallower penetration into the hydrophobic pocket .

- Applications : Used in phosphazene-based antimicrobial agents, where substituent positioning affects DNA interaction efficacy .

2,6-Difluoro-N-(2-fluorobenzyl)aniline

- Structure : Fluorine at the 2-position on the benzyl group.

2,4-Difluoro-N-(4-fluorobenzyl)aniline

Functional Group Variants

2,6-Difluoro-N-(2-nitrophenyl)aniline

- Structure : Replaces the fluorobenzyl group with a 2-nitrophenyl moiety.

- Impact: The nitro group’s strong electron-withdrawing effect reduces basicity of the aniline nitrogen, limiting its utility in pH-sensitive reactions.

2,6-Difluoro-N-(4-propoxyphenyl)aniline

Key Research Findings

HIV Integrase Inhibition : The 4-fluorobenzyl group in 2,6-Difluoro-N-(4-fluorobenzyl)aniline aligns with the hydrophobic pocket of HIV integrase but penetrates less deeply than raltegravir’s side chain, explaining its moderate potency .

Antimicrobial Activity : Phosphazene derivatives with 4-fluorobenzyl groups exhibit stronger DNA-binding and antifungal activity (e.g., against Candida albicans) than 3-fluorobenzyl analogues, highlighting positional effects .

Synthetic Utility : Fluorobenzyl anilines serve as precursors for imidazole and dihydropyridine derivatives, where fluorine positioning influences reaction yields and product stability .

Biological Activity

2,6-Difluoro-N-(4-fluorobenzyl)aniline is a fluorinated aniline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics, particularly the presence of multiple fluorine substituents, may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

- IUPAC Name : 2,6-Difluoro-N-(4-fluorobenzyl)aniline

- CAS Number : 1040312-42-2

- Molecular Formula : C13H11F3N

- Molecular Weight : 235.23 g/mol

The biological activity of 2,6-Difluoro-N-(4-fluorobenzyl)aniline is hypothesized to stem from its ability to interact with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioavailability and potency in biological systems.

Antimicrobial Activity

Research indicates that fluorinated anilines can exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Anticancer Properties

Fluorinated compounds have shown promise in cancer research due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that 2,6-Difluoro-N-(4-fluorobenzyl)aniline may inhibit certain cancer cell lines by inducing cell cycle arrest and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various fluorinated anilines, including 2,6-Difluoro-N-(4-fluorobenzyl)aniline. The compound was tested against a range of bacterial strains using the disk diffusion method. Results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria.

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| 2,6-Difluoro-N-(4-fluorobenzyl)aniline | 18 |

| Control (No treatment) | 0 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that 2,6-Difluoro-N-(4-fluorobenzyl)aniline exhibited cytotoxic effects. The compound was found to induce apoptosis in SKM-1 myelodysplastic syndrome cells.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.